2-Formylthiophene-3-carboxylic acid
CAS No.: 19991-69-6
Cat. No.: VC20765048
Molecular Formula: C6H4O3S
Molecular Weight: 156.16 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 19991-69-6 |
|---|---|
| Molecular Formula | C6H4O3S |
| Molecular Weight | 156.16 g/mol |
| IUPAC Name | 2-formylthiophene-3-carboxylic acid |
| Standard InChI | InChI=1S/C6H4O3S/c7-3-5-4(6(8)9)1-2-10-5/h1-3H,(H,8,9) |
| Standard InChI Key | IZHLGRWNUWACRX-UHFFFAOYSA-N |
| SMILES | C1=CSC(=C1C(=O)O)C=O |
| Canonical SMILES | C1=CSC(=C1C(=O)O)C=O |
Introduction
Chemical Structure and Properties
Molecular Structure
2-Formylthiophene-3-carboxylic acid features a five-membered thiophene ring with a formyl group at position 2 and a carboxylic acid group at position 3. This arrangement creates a molecule with multiple reactive sites and functional groups that can participate in various chemical reactions. The presence of the sulfur atom in the aromatic ring contributes to the compound's unique electronic properties, while the formyl and carboxylic acid groups provide sites for further chemical modifications .
Physical and Chemical Properties
The physical and chemical properties of 2-Formylthiophene-3-carboxylic acid are summarized in the table below:
The compound possesses a relatively high boiling point (359.8±27.0 °C), which is characteristic of compounds with carboxylic acid groups capable of forming strong hydrogen bonds. The density of 1.5±0.1 g/cm³ is also consistent with other functionalized thiophene derivatives. The presence of both the formyl and carboxylic acid groups contributes to the compound's relatively high flash point of 171.4±23.7 °C .
Synthesis Methods
Related Synthetic Procedures
The search results include information about the synthesis of related thiophene derivatives. For example, the synthesis of 5-bromothiophene-3-carboxylic acid involves the bromination of 3-thiophene carboxylic acid using bromine in glacial acetic acid . This approach demonstrates the feasibility of selectively functionalizing thiophene rings at specific positions, which is relevant to the synthesis of 2-Formylthiophene-3-carboxylic acid.
Similarly, the synthesis of 3-Bromo-5-formylthiophene-2-carboxylic acid involves three key steps: bromination, formylation (using the Vilsmeier-Haack reaction), and carboxylation. These steps could potentially be adapted for the synthesis of 2-Formylthiophene-3-carboxylic acid with appropriate modifications to achieve the desired substitution pattern.
| Concentration | Amount of Compound | ||
|---|---|---|---|
| 1 mg | 5 mg | 10 mg | |
| 1 mM | 6.4037 mL | 32.0184 mL | 64.0369 mL |
| 5 mM | 1.2807 mL | 6.4037 mL | 12.8074 mL |
| 10 mM | 0.6404 mL | 3.2018 mL | 6.4037 mL |
These values are based on a molecular weight of 156.16 g/mol and represent the volume of solvent needed to achieve the specified concentration .
Current Research and Future Perspectives
Current Research Status
Research on 2-Formylthiophene-3-carboxylic acid appears to be primarily focused on its chemical properties and potential applications as a synthetic building block. The compound has been characterized in terms of its basic physical and chemical properties, and it is commercially available for research purposes.
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